molecular formula C26H29FN2O2 B10837350 8-(3-(1-((3-Fluorophenyl)methyl)-4-piperidinyl)-1-oxopropyl)-1,2,5,6-tetrahydro-4h-pyrrolo(3,2,1-ij)quinolin-4-one CAS No. 850007-48-6

8-(3-(1-((3-Fluorophenyl)methyl)-4-piperidinyl)-1-oxopropyl)-1,2,5,6-tetrahydro-4h-pyrrolo(3,2,1-ij)quinolin-4-one

Cat. No. B10837350
CAS RN: 850007-48-6
M. Wt: 420.5 g/mol
InChI Key: SJUJPEIDAFVFPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAK-802 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

    Formation of the pyrroloquinoline core: This is achieved through a series of cyclization reactions.

    Introduction of the piperidine ring: This involves the reaction of the core structure with a piperidine derivative.

    Attachment of the fluorophenyl group:

Industrial Production Methods

Industrial production of TAK-802 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

TAK-802 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, which are often studied for their pharmacological properties .

Scientific Research Applications

    Chemistry: Used as a model compound to study acetylcholinesterase inhibition.

    Biology: Investigated for its effects on bladder function and voiding behavior in animal models.

    Medicine: Potential therapeutic agent for treating voiding dysfunctions and other conditions related to acetylcholinesterase activity.

    Industry: Used in the development of new pharmaceuticals targeting acetylcholinesterase .

Mechanism of Action

TAK-802 exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter, in the synaptic cleft. The increased acetylcholine enhances cholinergic transmission, which is crucial for various physiological functions, including bladder contraction. TAK-802 has a higher selectivity for muscarinic over nicotinic actions, making it more effective in enhancing bladder contractility without affecting storage function .

Comparison with Similar Compounds

TAK-802 is compared with other acetylcholinesterase inhibitors such as:

    Distigmine: A carbamate acetylcholinesterase inhibitor.

    Bethanechol: A muscarinic receptor agonist.

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Uniqueness

TAK-802 is unique due to its higher selectivity for muscarinic actions and its ability to enhance bladder contractility without compromising storage function. This makes it a more suitable candidate for treating voiding dysfunctions compared to other acetylcholinesterase inhibitors .

properties

CAS RN

850007-48-6

Molecular Formula

C26H29FN2O2

Molecular Weight

420.5 g/mol

IUPAC Name

6-[3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]propanoyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one

InChI

InChI=1S/C26H29FN2O2/c27-23-5-1-19(2-6-23)17-28-12-9-18(10-13-28)3-7-24(30)22-15-20-4-8-25(31)29-14-11-21(16-22)26(20)29/h1-2,5-6,15-16,18H,3-4,7-14,17H2

InChI Key

SJUJPEIDAFVFPE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCC(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)CC5=CC=C(C=C5)F

Origin of Product

United States

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